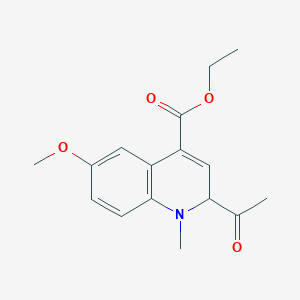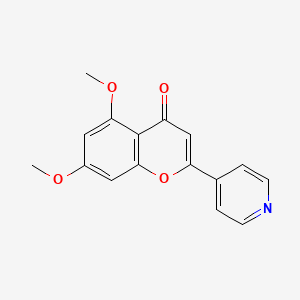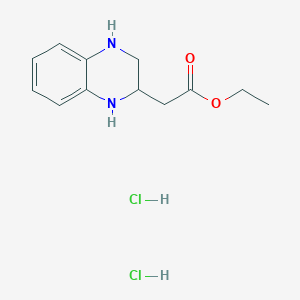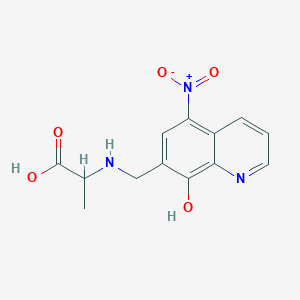
3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline is a complex organic compound that features an aziridine ring, an ethoxy group, and a phenylisoquinoline structure. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline typically involves the formation of the aziridine ring followed by its attachment to the phenylisoquinoline structure. One common method for synthesizing aziridines is the reaction of alkenes with electrophilic nitrogen sources, such as iminoiodinanes or nitrene precursors . The aziridine ring can also be formed through the cyclization of haloamines or amino alcohols .
Industrial Production Methods
Industrial production of aziridines often involves the use of aminoethanol as a starting material, which undergoes dehydration in the presence of an oxide catalyst at high temperatures . This process is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions that form a variety of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions are typically amine derivatives, which can be further functionalized to create a wide range of compounds with diverse chemical and biological properties .
Scientific Research Applications
3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules . This reactivity is exploited in drug design to target specific molecular pathways and enzymes, potentially leading to the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activity.
Aziridine-2-carboxylic acid derivatives: These derivatives also feature the aziridine ring and are used in similar applications, including polymer production and drug development.
Uniqueness
3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline is unique due to the combination of the aziridine ring with the phenylisoquinoline structure, which enhances its potential biological activity and versatility in chemical synthesis. The presence of the phenylisoquinoline moiety distinguishes it from other aziridine-containing compounds, providing unique opportunities for its application in various fields .
Properties
CAS No. |
89721-21-1 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[2-(aziridin-1-yl)ethoxy]-1-phenylisoquinoline |
InChI |
InChI=1S/C19H18N2O/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-18(20-19)22-13-12-21-10-11-21/h1-9,14H,10-13H2 |
InChI Key |
AAIVOXJQQVOPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)

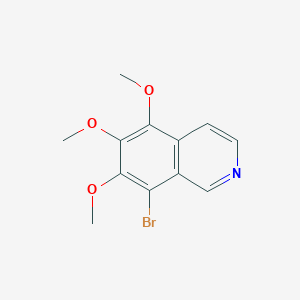
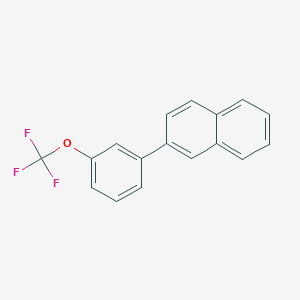

![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)


![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)
